molecular formula C15H28N2S2 B8756061 Cyclohexanamine, N-cyclohexyl-N-[[(dimethylamino)thioxomethyl]thio]- CAS No. 51976-94-4

Cyclohexanamine, N-cyclohexyl-N-[[(dimethylamino)thioxomethyl]thio]-

Cat. No. B8756061
Key on ui cas rn: 51976-94-4
M. Wt: 300.5 g/mol
InChI Key: NOMIJAKZQLPTDV-UHFFFAOYSA-N
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Patent
US04006251

Procedure details

N,N-dimethylthiocarbamyl-N',N'-dicyclohexylsulfenamide was prepared. 100 milliliters of carbon tetrachloride, 39.6 grams of a solution of dimethylamine at 25% by weight in water (0.22 mole) and 36.2 grams (0.2 mole) of dicyclohexylamine were placed in a reactor vessel and the mixture cooled to 10° C. 114 milliliters of a solution of NaOCl at 14% by weight in water (0.23 mole) was added and the mixture stirred for 15 minutes at 10° to 15° C. 200 milliliters of water containing 25 grams of NaHCO3 and 11 grams of Na2CO3 was then added as a buffer solution. The mixture was warmed to 20° C. and 15.2 grams (0.2 mole) of carbon disulfide was added while stirring. The mix was stirred for 40 minutes at a temperature of about 32°-35° C. The mixture was allowed to settle and the non-aqueous phase separated out and filtered. The carbon tetrachloride was then evaporated off, leaving 61 grams of a thick liquid. 150 milliliters of methanol was added and the liquid first dissolved, then a solid precipitated out. The methanol slurry was cooled to -10° C. and filtered. The solids isolated were dried, and 44.1 grams of a white crystalline solid having a melting point of 85°-87° C. was obtained. The yield was 77% by weight based upon the weight of carbon disulfide used. The N,N-dimethylthiocarbamyl-N',N'-dicyclohexylsulfenamide was identified by its Infra-red spectrum. The calculated element weights for the formula C15H28N2S2 were 9.32% nitrogen, 60.0% carbon, and 9.32% hydrogen. Analytical values were 9.34% nitrogen, 59.8% carbon, and 9.60% hydrogen respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
39.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.22 mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
114 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.23 mol
Type
solvent
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH:4]1([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[O-]Cl.[Na+].C([O-])(O)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[C:31](=[S:33])=[S:32]>O.C(Cl)(Cl)(Cl)Cl>[CH3:1][N:2]([C:31]([S:33][N:10]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)[CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)=[S:32])[CH3:3] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
39.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
36.2 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.22 mol
Type
solvent
Smiles
O
Step Three
Name
solution
Quantity
114 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
0.23 mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes at 10° to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
The mix was stirred for 40 minutes at a temperature of about 32°-35° C
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the non-aqueous phase separated out
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride was then evaporated off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C)C(=S)SN(C1CCCCC1)C2CCCCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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